Tris(2,6-dimethoxyphenyl)methanol

Description

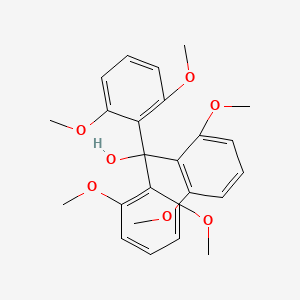

Tris(2,6-dimethoxyphenyl)methanol is a sterically hindered aromatic alcohol characterized by three 2,6-dimethoxyphenyl groups attached to a central carbon atom. The 2,6-dimethoxy substituents confer significant steric bulk and electron-donating effects, influencing its reactivity, solubility, and coordination behavior. This compound has been utilized in organometallic synthesis, particularly in forming high-coordination-number metal complexes, and serves as a precursor for studying steric and electronic effects in propeller-shaped molecules .

Properties

IUPAC Name |

tris(2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMAVIFDLNOJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethoxyphenyl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tris(2,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Substitution: It reacts with primary amines to form permanently charged adducts, which are useful in analytical chemistry.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: The reaction with primary amines typically occurs under mild conditions, often in the presence of a catalyst or under acidic conditions.

Major Products:

Oxidation: Tris(2,6-dimethoxyphenyl)methyl carbenium ion.

Substitution: Adducts with primary amines, which are useful in mass spectrometry.

Scientific Research Applications

Tris(2,6-dimethoxyphenyl)methanol has several applications in scientific research:

Analytical Chemistry: It is used as a derivatization agent for the analysis of primary amines by MALDI mass spectrometry.

Biology and Medicine: The compound’s derivatives are used in the study of biologically active compounds and therapeutic agents.

Industrial Applications: It is employed in the synthesis of cationic π-conjugated dyes, which have applications in materials science and photonics.

Mechanism of Action

The primary mechanism of action for Tris(2,6-dimethoxyphenyl)methanol involves its ability to form stable cationic species. When oxidized, it forms the Tris(2,6-dimethoxyphenyl)methyl carbenium ion, which acts as an electrophile and can participate in various chemical reactions. This cationic species is particularly useful in mass spectrometry for the analysis of low-molecular-weight compounds .

Comparison with Similar Compounds

Tris(2,6-dimethoxyphenyl)borane

- Geometry: The borane derivative adopts a propeller-like conformation with dihedral angles between aryl rings differing by ~10° compared to the methanol derivative.

- Electronic Effects: The boron center is electron-deficient, enhancing Lewis acidity, whereas the methanol derivative’s hydroxyl group introduces hydrogen-bonding capability .

Tris(2,6-dimethoxyphenyl)methyl Cation

Tris(2,6-dimethoxyphenyl)methyl Radical

- Spin Density Distribution: The unpaired electron delocalizes into the aryl rings, stabilizing the radical. This contrasts with the methanol derivative’s neutral, closed-shell structure .

Table 1: Structural Parameters of Propeller-Shaped Derivatives

| Compound | Central Atom | Dihedral Angle (°) | Coordination Geometry |

|---|---|---|---|

| Tris(2,6-dimethoxyphenyl)methanol | C (OH) | 25–30 | Trigonal pyramidal |

| Tris(2,6-dimethoxyphenyl)borane | B | 20–25 | Planar trigonal |

| Methyl Cation Derivative | C⁺ | 15–20 | Flattened propeller |

Reactivity and Coordination Chemistry

Organotin Complex Formation

Reaction with SnF₂ in diluted H₂SO₄ yields tris(2,6-dimethoxyphenyl)methylstannyltrifluoride, where the tin atom achieves a rare seven-coordinate geometry (distorted monocapped-trigonal antiprism). Sn–F bond lengths range from 1.948(7) to 1.975(6) Å, shorter than in less bulky organotin fluorides due to enhanced Lewis acidity from electron-donating methoxy groups .

Comparison with Other Organotin Fluorides:

- Triphenyltin Fluoride : Forms six-coordinate complexes with Sn–F bonds >2.0 Å.

- Less Hindered Derivatives : Exhibit lower coordination numbers (4–5) and weaker metal-ligand interactions.

Steric vs. Electronic Effects in Phosphine Analogues

- 2,6-Dimethoxy Groups : Provide greater steric hindrance and electron-donating capacity than 3,5-dimethyl or p-methoxy substituents, impacting catalytic activity in cross-coupling reactions .

Q & A

Q. What are the established synthetic routes for Tris(2,6-dimethoxyphenyl)methanol, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound can involve multi-step aromatic substitution or condensation reactions. For example, analogous compounds like pyrimidine derivatives with 2,6-dimethoxyphenyl groups are synthesized via nucleophilic substitution under reflux conditions (e.g., 110°C for 5 hours in methanol/chloroform mixtures) . Optimization may include adjusting stoichiometry, temperature, and catalysts. Characterization via H NMR, C NMR, and mass spectrometry is critical for verifying purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

H NMR is essential for identifying methoxy (-OCH) and hydroxyl (-OH) proton environments, typically appearing as singlets or broad peaks near δ 3.8–4.0 ppm and δ 5.0–5.5 ppm, respectively. Aromatic protons in the 2,6-dimethoxyphenyl groups resonate as distinct multiplets (δ 6.5–7.5 ppm). IR spectroscopy can confirm hydroxyl (∼3200–3600 cm) and ether (∼1200–1250 cm) functional groups. High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHO) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) of this compound across studies?

Discrepancies in melting points may arise from polymorphic forms or impurities. For instance, structurally similar phosphine derivatives exhibit melting point variations depending on recrystallization solvents (e.g., ethyl acetate vs. hexane) . Researchers should standardize purification protocols (e.g., column chromatography, repeated recrystallization) and employ differential scanning calorimetry (DSC) to validate thermal behavior .

Q. What strategies are recommended for mitigating side reactions during the functionalization of this compound in complex syntheses?

Side reactions, such as over-oxidation or demethylation, can be minimized by using protective groups (e.g., silyl ethers for -OH) and controlled reaction environments (e.g., inert atmospheres). For example, selective methylation of phenolic hydroxyl groups in related compounds requires precise stoichiometry of methylating agents (e.g., MeSO) . Monitoring via TLC or LC-MS at intermediate stages ensures reaction progress .

Q. How does the steric and electronic environment of this compound influence its reactivity as a ligand or intermediate in catalysis?

The 2,6-dimethoxy substituents create steric hindrance, directing electrophilic attacks to the para position. This steric effect is critical in coordination chemistry, where the compound may act as a bulky ligand to stabilize metal centers. Computational studies (e.g., DFT) can predict electron density distribution and reactive sites . Experimental validation via X-ray crystallography or NMR titration may reveal binding modes .

Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or enzyme inhibition assays?

Standardized protocols include broth microdilution (for MIC determination against pathogens) and enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion). For example, structurally related methanol derivatives show activity against Candida albicans at concentrations ≤50 µg/mL . Dose-response curves and molecular docking studies (using software like AutoDock) can correlate structural features with bioactivity .

Methodological Considerations

- Data Reproducibility : Cross-validate synthetic yields and characterization data with independent replicates.

- Safety Protocols : Handle methoxy- and hydroxyl-containing compounds under fume hoods due to potential irritancy .

- Advanced Analytics : Use X-ray crystallography for unambiguous structural confirmation, especially when spectral data are ambiguous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.